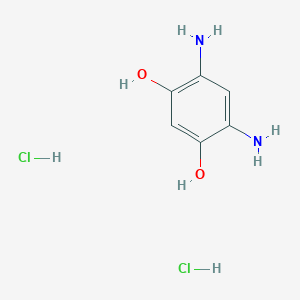

4,6-ジアミノレゾルシノール二塩酸塩

概要

説明

4,6-Diaminoresorcinol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2. It is a derivative of resorcinol, featuring two amino groups at the 4 and 6 positions and two hydrochloride groups. This compound is known for its applications in the synthesis of high-performance polymers and materials, particularly in the field of polybenzoxazoles (PBOs), which are used in military and aerospace applications due to their high tensile strength and thermal stability .

科学的研究の応用

Organic Synthesis

DAR is utilized in organic chemistry as a versatile reagent. It can be employed in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to undergo various chemical transformations makes it a key component in synthetic pathways.

Polymer Chemistry

DAR plays a significant role in the production of polybenzoxazoles and other high-performance polymers. These materials are known for their thermal stability and mechanical properties, making them suitable for applications in aerospace, electronics, and advanced materials .

Analytical Chemistry

In analytical applications, DAR is used as a reagent for detecting and quantifying certain compounds. Its reactivity allows it to form complexes with various analytes, facilitating their identification through spectroscopic methods .

Enzyme Kinetics Studies

Research has shown that DAR can act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics. Understanding the interaction between DAR and enzymes can provide insights into metabolic pathways and potential therapeutic targets .

Pharmaceutical Development

The compound is also involved in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential biological activities, including antibacterial and anticancer properties. Studies have indicated that modifications to the DAR structure can enhance its pharmacological effects .

Case Study 1: Synthesis of Hydroxyl-Containing Polyimides

A study published in Polymer explored the synthesis of hydroxyl-containing polyimides derived from DAR and aromatic tetracarboxylic dianhydrides. The research demonstrated that incorporating DAR into polyimide structures improved thermal stability and mechanical properties, highlighting its utility in advanced material applications .

Case Study 2: Polymer Production

Research conducted on the use of DAR in producing high-performance polymers revealed that its incorporation led to enhanced thermal resistance compared to conventional polymer systems. This study emphasized the importance of DAR as a building block for developing next-generation materials capable of withstanding extreme conditions .

Case Study 3: Enzyme Inhibition

A biochemical analysis investigated the inhibitory effects of DAR on specific enzymes involved in metabolic processes. The findings indicated that DAR could significantly reduce enzyme activity, suggesting its potential use as a therapeutic agent or tool for studying metabolic regulation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing pharmaceuticals and dyes |

| Polymer Chemistry | Key component in producing polybenzoxazoles with high thermal stability |

| Analytical Chemistry | Acts as a reagent for detecting and quantifying compounds |

| Enzyme Kinetics Studies | Functions as an enzyme inhibitor for studying metabolic pathways |

| Pharmaceutical Development | Involved in synthesizing compounds with potential antibacterial and anticancer activities |

作用機序

- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:

- The compound undergoes several steps in its synthesis:

Target of Action

Mode of Action

準備方法

Synthetic Routes and Reaction Conditions

Sulfonation and Nitration: The synthesis begins with the sulfonation of resorcinol using 30% fuming sulfuric acid to obtain 2,4,6-trisulfonateresorcinol.

Hydrolysis and Reduction: The nitrated compound is hydrolyzed to yield 4,6-dinitroresorcinol, which is subsequently reduced to produce 4,6-diaminoresorcinol with a purity of over 99%.

Acetylation and Oximation: Another method involves reacting resorcinol with acetic anhydride to form 4,6-diacylresorcinol.

Industrial Production Methods

The industrial production of 4,6-diaminoresorcinol dihydrochloride typically involves large-scale sulfonation, nitration, and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in high-performance materials .

化学反応の分析

Types of Reactions

Hydrodechlorination: The compound can undergo hydrodechlorination in the presence of Pd/C catalysts, particularly when starting from 2-chloro-4,6-dinitroresorcinol.

Common Reagents and Conditions

Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation and hydrodechlorination reactions.

Solvents: Alkanol or acetic acid aqueous solutions are favorable for hydrodechlorination reactions.

Major Products

類似化合物との比較

Similar Compounds

- 2,5-Diaminohydroquinone dihydrochloride

- 4-Aminoresorcinol hydrochloride

- 1,2,4,5-Benzenetetramine tetrahydrochloride

Uniqueness

4,6-Diaminoresorcinol dihydrochloride is unique due to its specific substitution pattern, which allows for the formation of highly stable and strong polybenzoxazole polymers. This distinguishes it from other similar compounds that may not provide the same level of performance in high-temperature and high-stress environments .

生物活性

4,6-Diaminoresorcinol dihydrochloride (DADH) is a chemical compound with significant biological activity and applications in various scientific fields, particularly in materials science and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₈N₂O₂·2HCl

- Molecular Weight : 213.06 g/mol

- CAS Number : 16523-31-2

- Appearance : Grey-brown crystalline solid

- Melting Point : 254 °C (dec.) .

4,6-Diaminoresorcinol dihydrochloride exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanisms include:

- Antioxidant Activity : DADH has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that DADH possesses antimicrobial properties against a range of pathogens, making it a potential candidate for developing antimicrobial agents.

- Enzyme Inhibition : DADH can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in therapeutic contexts.

Biological Activity Data

The following table summarizes key biological activities and findings related to 4,6-diaminoresorcinol dihydrochloride:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antioxidant Activity Study

- Antimicrobial Efficacy

- Cytotoxic Effects on Cancer Cells

Applications

Due to its diverse biological activities, 4,6-diaminoresorcinol dihydrochloride has potential applications in:

- Pharmaceuticals : Development of new drugs targeting oxidative stress-related diseases.

- Agriculture : Formulation of antimicrobial agents for crop protection.

- Materials Science : Use as a building block for polymers and other functional materials.

Safety and Handling

While DADH shows significant promise in various applications, it is essential to handle it with care due to its potential hazards:

特性

CAS番号 |

16523-31-2 |

|---|---|

分子式 |

C6H9ClN2O2 |

分子量 |

176.60 g/mol |

IUPAC名 |

4,6-diaminobenzene-1,3-diol;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |

InChIキー |

GAKFXHZPQGSWHQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |

正規SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl |

Key on ui other cas no. |

16523-31-2 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?

A1: 4,6-Diaminoresorcinol dihydrochloride can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].

Q2: What is the molecular formula and weight of 4,6-Diaminoresorcinol dihydrochloride?

A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.

Q3: How is the structure of 4,6-Diaminoresorcinol dihydrochloride and its intermediates confirmed?

A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].

Q4: What makes 4,6-Diaminoresorcinol dihydrochloride significant in material science?

A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].

Q5: How does the purity of 4,6-Diaminoresorcinol dihydrochloride affect PBO synthesis?

A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].

Q6: Can 4,6-Diaminoresorcinol dihydrochloride be modified to alter the properties of PBO?

A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.

Q7: Are there alternatives to using 4,6-Diaminoresorcinol dihydrochloride in PBO synthesis?

A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].

Q8: What is the typical polymerization method for PBO using 4,6-Diaminoresorcinol dihydrochloride?

A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].

Q9: How is the molecular weight of PBO controlled during synthesis?

A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].

Q10: What are the common processing techniques for PBO fibers?

A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].

Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?

A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].

Q12: What is the thermal stability of PBO?

A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].

Q13: How stable is 4,6-Diaminoresorcinol dihydrochloride in air, and are there methods to improve its stability?

A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].

Q14: Can 4,6-Diaminoresorcinol dihydrochloride be used for applications other than PBO synthesis?

A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].

Q15: Are there any reported applications of sulfonated PBO derived from 4,6-Diaminoresorcinol dihydrochloride?

A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].

Q16: What are potential areas for further research on 4,6-Diaminoresorcinol dihydrochloride and PBO?

A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。